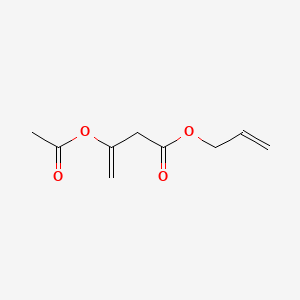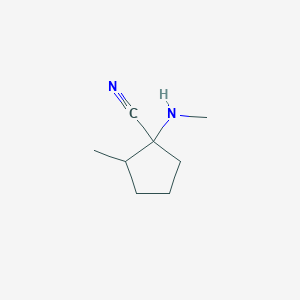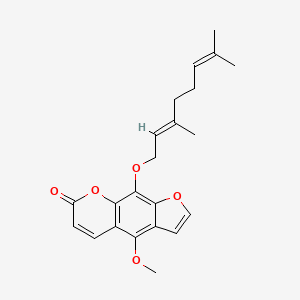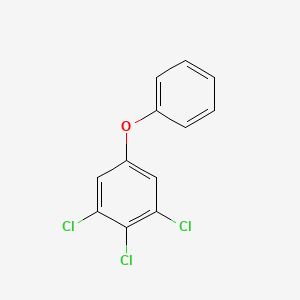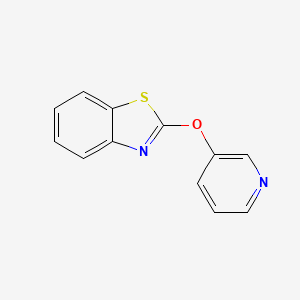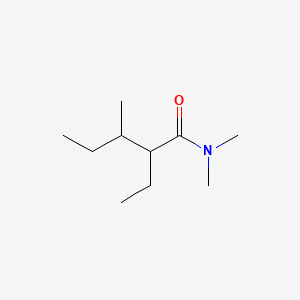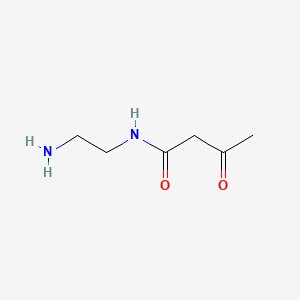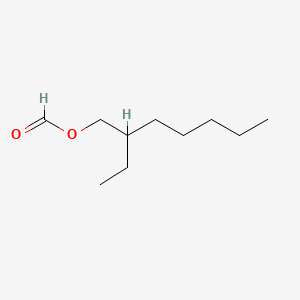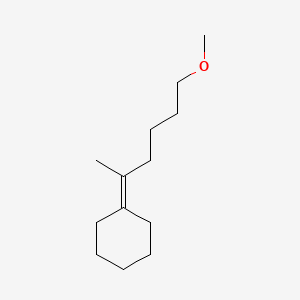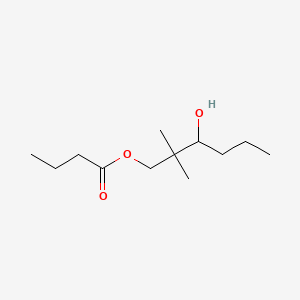
3-Hydroxy-2,2-dimethylhexyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,2-dimethylhexyl butyrate is an organic compound belonging to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group attached to a fatty acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexyl butyrate typically involves the esterification of 3-hydroxy-2,2-dimethylhexanol with butyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification, reducing the need for harsh chemical catalysts and minimizing by-products.
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethylhexyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylhexyl butyrate or 3-carboxy-2,2-dimethylhexyl butyrate.
Reduction: Formation of 3-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of 3-chloro-2,2-dimethylhexyl butyrate or 3-amino-2,2-dimethylhexyl butyrate.
科学的研究の応用
3-Hydroxy-2,2-dimethylhexyl butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-Hydroxy-2,2-dimethylhexyl butyrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of histone deacetylases, leading to epigenetic modifications and regulation of gene expression. Additionally, it may modulate metabolic pathways by influencing enzyme activity and substrate availability.
類似化合物との比較
Similar Compounds
3-Hydroxybutyric acid: A beta hydroxy acid with similar structural features but different chain length and functional groups.
3-Hydroxy-2,2-dimethylbutanoic acid: Another hydroxy fatty acid with a shorter carbon chain.
Uniqueness
3-Hydroxy-2,2-dimethylhexyl butyrate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
特性
CAS番号 |
85508-25-4 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
(3-hydroxy-2,2-dimethylhexyl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-10(13)12(3,4)9-15-11(14)8-6-2/h10,13H,5-9H2,1-4H3 |
InChIキー |
MILAEHMPRCLZIF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C)(C)COC(=O)CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



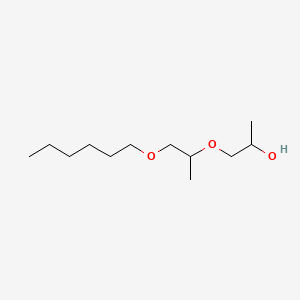
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
